![molecular formula C21H19N3O2S B2681772 N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-36-9](/img/structure/B2681772.png)
N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b][1,3,4]thiadiazole . These derivatives are known for their anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones . The reactions are usually carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular structure of these compounds includes an imidazo[2,1-b][1,3,4]thiadiazole core, which is bioisosteric with the imidazo[2,1-b]thiazole system of Levamisole . This core is substituted at the 2 and 6 positions with various aryl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions . The 2-amino-5-substituted-1,3,4-thiadiazoles react with the appropriate bromo ketones to form the imidazo[2,1-b][1,3,4]thiadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents. For example, one derivative, 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, is a gray powder with a melting point of 228–230 °C .Applications De Recherche Scientifique
Antimycobacterial Agents
Imidazo[2,1-b]thiazole carboxamides have been studied for their potential as antimycobacterial agents . In particular, derivatives of these compounds have shown promising results against Mycobacterium tuberculosis (Mtb). For example, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, which carries a 4-nitro phenyl moiety, displayed significant activity against Mtb H37Ra .
Antitubercular Activity
These compounds have also been evaluated for their in vitro antitubercular activity . The most active compounds showed no activity towards a panel of non-tuberculous mycobacteria (NTM), suggesting a selective inhibition of Mtb by the tested imidazo-[2,1-b]-thiazole derivatives over the selected panel of NTM .
Molecular Docking and Dynamics Studies
Molecular docking and dynamics studies have been carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives. For example, 4-Chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide reacted with thiourea on heating in DMF in the presence of sodium carbonate to give 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine .
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is not available, it’s worth noting that imidazo[2,1-b][1,3,4]thiadiazole derivatives are generally considered to have a safer profile of side effects compared to other anti-inflammatory drugs .
Orientations Futures
The future research directions for these compounds could involve further exploration of their anti-inflammatory and analgesic activities, as well as investigation into their potential applications in treating other diseases . Additionally, the development of new synthesis methods could also be a focus of future research .
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-4-5-14(2)17(10-13)22-20(25)19-12-27-21-23-18(11-24(19)21)15-6-8-16(26-3)9-7-15/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPONGBWHNQHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.